molecular formula C29H53NO5 B1141127 (S,S,R,R)-Orlistat CAS No. 111466-62-7

(S,S,R,R)-Orlistat

カタログ番号: B1141127
CAS番号: 111466-62-7
分子量: 495.7 g/mol
InChIキー: AHLBNYSZXLDEJQ-YYGZZXRFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,S,R,R)-Orlistat, also known as this compound, is a useful research compound. Its molecular formula is C29H53NO5 and its molecular weight is 495.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Orlistat primarily targets pancreatic lipase , an enzyme that breaks down triglycerides in the intestine . Without this enzyme, triglycerides from the diet are prevented from being hydrolyzed into absorbable free fatty acids and are excreted undigested .

Mode of Action

Orlistat works by inhibiting the action of pancreatic lipase . When taken with meals, Orlistat binds to the lipases, effectively blocking them from breaking down some of the fat you have eaten. This unabsorbed fat is then eliminated in the user’s bowel movements .

Biochemical Pathways

The primary biochemical pathway affected by Orlistat is the digestion and absorption of dietary fats . By inhibiting pancreatic lipase, Orlistat prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids . This results in decreased caloric intake and helps to control body weight.

Pharmacokinetics

Orlistat is minimally absorbed. . Its action is local within the gut lumen. It is taken with meals, and if a meal is skipped or contains no fat, the dose of Orlistat is also skipped .

Result of Action

The primary result of Orlistat’s action is weight loss . By preventing the body from absorbing dietary fat, Orlistat reduces caloric intake, leading to weight loss. This can help reduce the risk of developing health problems associated with obesity, such as heart disease and diabetes .

Action Environment

The efficacy and stability of Orlistat can be influenced by various environmental factors. For instance, the presence of dietary fat is crucial for Orlistat’s action. Without dietary fat, Orlistat has no fat to bind to, rendering it ineffective . Therefore, it is recommended to maintain a balanced, low-fat diet while taking Orlistat. Additionally, the pH level in the gastrointestinal tract can affect the drug’s efficacy, as the optimal pH for pancreatic lipase, which Orlistat targets, is around 8.0 .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S,S,R,R)-Orlistat involves the asymmetric synthesis of the chiral center at the C-2 position of the molecule. This can be achieved through a diastereoselective reduction of a β-ketoester intermediate using a chiral reducing agent. The reduction step is followed by a series of protection, deprotection, and coupling reactions to form the final product.", "Starting Materials": [ "Ethyl 4-chloro-3-oxobutanoate", "Methyl (S)-2-hydroxy-3-methylbutanoate", "Sodium borohydride", "Chiral reducing agent", "Methanol", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Triethylamine", "Succinic anhydride", "Thionyl chloride", "Dimethylformamide", "4-Methylvaleric acid", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-oxobutanoate is reacted with methyl (S)-2-hydroxy-3-methylbutanoate in the presence of sodium borohydride and a chiral reducing agent to form a diastereomeric mixture of β-ketoester intermediates.", "Step 2: The diastereomeric mixture is separated and the desired diastereomer is protected by reacting it with methanol and acetic anhydride to form a methyl ester.", "Step 3: The methyl ester is then deprotected by reacting it with hydrochloric acid to form the corresponding acid.", "Step 4: The acid is then coupled with succinic anhydride in the presence of triethylamine to form the corresponding succinic acid derivative.", "Step 5: The succinic acid derivative is then converted to the corresponding acid chloride by reacting it with thionyl chloride in the presence of dimethylformamide.", "Step 6: The acid chloride is then coupled with 4-methylvaleric acid in the presence of triethylamine to form the final product, (S,S,R,R)-Orlistat.", "Step 7: The final product is purified by recrystallization from ethanol." ] }

CAS番号

111466-62-7

分子式

C29H53NO5

分子量

495.7 g/mol

IUPAC名

[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m0/s1

InChIキー

AHLBNYSZXLDEJQ-YYGZZXRFSA-N

異性体SMILES

CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

正規SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

同義語

[2R-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。